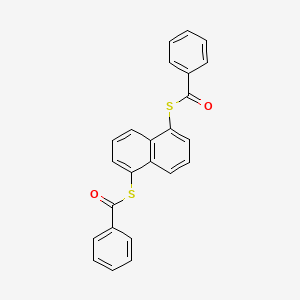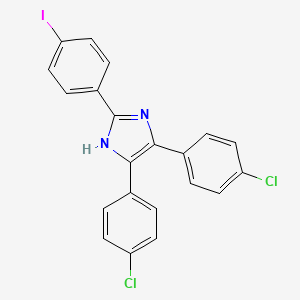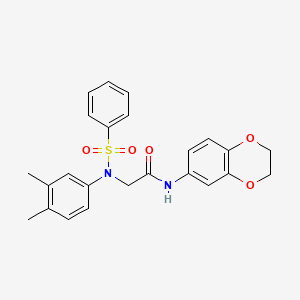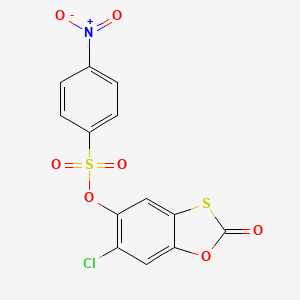![molecular formula C19H20FN3S B4747618 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4747618.png)
3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole
Descripción general
Descripción
3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole, also known as FBIT, is a chemical compound that belongs to the class of triazole derivatives. FBIT has been found to exhibit various biological activities, including antifungal, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole is not fully understood. However, it has been proposed that 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of fungal cells by disrupting the cell membrane integrity. 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has several advantages for lab experiments. It exhibits potent antifungal, antitumor, and anti-inflammatory activities, which make it a promising candidate for drug development. 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole is also relatively easy to synthesize, which makes it readily available for research purposes. However, 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has not been extensively studied for its toxicity, which makes it difficult to assess its safety profile.
Direcciones Futuras
There are several future directions for the research on 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole. Firstly, further studies are needed to elucidate its mechanism of action, which will help in optimizing its therapeutic potential. Secondly, studies are needed to assess its safety profile, which will help in determining its potential for clinical use. Thirdly, studies are needed to evaluate its efficacy in vivo, which will help in determining its potential for drug development. Finally, studies are needed to investigate its potential for combination therapy with other antifungal, antitumor, or anti-inflammatory agents.
Aplicaciones Científicas De Investigación
3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has been extensively studied for its antifungal activity. It has been found to exhibit potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has also been studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-(4-propan-2-ylphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3S/c1-13(2)15-7-9-16(10-8-15)18-21-22-19(23(18)3)24-12-14-5-4-6-17(20)11-14/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSAXRZRJDOPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(N2C)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-benzyl-1-piperazinyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4747544.png)
![N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-1-piperidinesulfonamide](/img/structure/B4747546.png)

![1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4747574.png)

![5'-bromo-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4747588.png)
![N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4747594.png)


![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4747616.png)


![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4747642.png)
![2-(4-biphenylyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4747647.png)